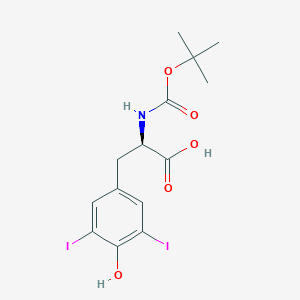

Boc-3,5-Diiodo-D-tyrosine

Description

Significance of Halogenated Amino Acids in Biomedical Science

The introduction of halogen atoms into amino acid structures is a powerful strategy in biomedical science to modulate the biological and physicochemical properties of peptides and proteins. nih.govnih.gov Halogenation can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netresearchgate.net For instance, the incorporation of halogen atoms can enhance the therapeutic efficacy of a drug by improving its ability to cross cell membranes or by increasing its resistance to enzymatic degradation. researchgate.net

Halogen atoms, particularly iodine, can participate in what is known as halogen bonding, a non-covalent interaction that can contribute to the stability of ligand-receptor complexes. researchgate.netpnas.org This interaction, along with other effects, makes halogenated amino acids valuable tools for researchers seeking to fine-tune the properties of bioactive molecules for a variety of applications, including the development of new drugs and diagnostic agents. nih.govnetascientific.com

Overview of D-Tyrosine Derivatives in Chemical and Biological Investigations

While L-amino acids are the canonical building blocks of proteins in most living organisms, D-amino acids and their derivatives play crucial roles in various biological processes and are increasingly utilized in chemical and biological research. D-tyrosine derivatives, in particular, have been the subject of extensive investigation. researchgate.net Their incorporation into peptides can confer resistance to proteolysis, thereby increasing the in vivo half-life of peptide-based drugs.

Furthermore, D-tyrosine derivatives serve as versatile scaffolds for the synthesis of a wide array of complex molecules with diverse biological activities. researchgate.netfrontiersin.org They are used in the development of enzyme inhibitors, receptor agonists and antagonists, and as chiral building blocks in asymmetric synthesis. researchgate.net The unique stereochemistry of D-amino acids can lead to distinct biological activities compared to their L-counterparts, opening up new avenues for drug discovery and chemical biology research.

Research Trajectories of Boc-3,5-Diiodo-D-tyrosine within Contemporary Chemical Biology

The specific research applications of this compound are multifaceted, reflecting its unique chemical attributes. A primary area of its use is in the synthesis of peptides and peptidomimetics. The Boc protecting group allows for its controlled incorporation into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols. cymitquimica.com The diiodo-tyrosine residue can then serve as a handle for further chemical modifications or as a key determinant of the peptide's biological activity.

A significant research trajectory for this compound is in the development of radiolabeled molecules for imaging and therapeutic applications. netascientific.comchemimpex.com The iodine atoms can be replaced with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), transforming the molecule into a probe for single-photon emission computed tomography (SPECT) or a targeted radiopharmaceutical. This approach is particularly relevant in oncology and endocrinology for visualizing and treating diseases. netascientific.comchemimpex.com

Moreover, this compound is employed as a key intermediate in the synthesis of more complex molecules, including those with potential applications in materials science. chemimpex.com The presence of the two iodine atoms provides sites for cross-coupling reactions, enabling the construction of novel organic materials with tailored electronic or optical properties. rsc.orgresearchgate.net

Below is a table summarizing the key properties and research applications of this compound.

| Property | Description | Research Application |

| Chemical Formula | C₁₄H₁₇I₂NO₅ | - |

| Molecular Weight | 549.09 g/mol | - |

| Structure | D-tyrosine with two iodine atoms at positions 3 and 5 of the phenyl ring and a Boc protecting group on the amine. | Synthetic building block. |

| Key Functional Groups | Carboxylic acid, Boc-protected amine, phenol (B47542), di-iodinated phenyl ring. | Enables versatile chemical modifications and incorporation into peptides. |

| Primary Use | Intermediate in chemical synthesis. | Peptide synthesis, development of radiopharmaceuticals, medicinal chemistry. cymitquimica.comchemimpex.com |

| Research Fields | Medicinal Chemistry, Chemical Biology, Materials Science. | Drug discovery, diagnostic imaging, synthesis of novel organic materials. netascientific.comchemimpex.comrsc.org |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17I2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUIJSMDTYBOLW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17I2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388346 | |

| Record name | Boc-3,5-Diiodo-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214630-08-7 | |

| Record name | Boc-3,5-Diiodo-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Boc 3,5 Diiodo D Tyrosine

Stereoselective Synthesis of Boc-3,5-Diiodo-D-tyrosine Precursors

The synthesis of the direct precursor, N-Boc-D-tyrosine, is the foundational step for producing this compound. The primary strategy for ensuring the correct stereochemistry is to begin with an enantiomerically pure starting material. Commercially available D-tyrosine, sourced from the chiral pool, serves as the ideal starting point. thieme-connect.combccollegeasansol.ac.in The "chiral pool" approach leverages naturally occurring chiral molecules to build more complex structures, thereby preserving the desired stereochemistry throughout the synthetic sequence. mdpi.comresearchgate.netmdpi.com

The synthesis commences with the protection of the α-amino group of D-tyrosine. This is a critical transformation to prevent unwanted side reactions during the subsequent iodination of the phenolic ring. The most common method involves reacting D-tyrosine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. nih.govorganic-chemistry.org The reaction is typically performed in a mixed solvent system, such as tert-butanol/water or methanol/water, with a base like sodium hydroxide (B78521) or sodium bicarbonate to facilitate the reaction. nih.govbeilstein-journals.org Careful control of reaction conditions, particularly maintaining low temperatures (e.g., 0–4 °C), is crucial to minimize the risk of racemization at the α-carbon. Upon completion, the reaction mixture is acidified to precipitate the product, N-Boc-D-tyrosine, which is then isolated and purified for the subsequent iodination step.

Advanced Iodination Strategies for Aromatic Amino Acids

The introduction of two iodine atoms onto the aromatic ring of the N-Boc-D-tyrosine precursor is a key transformation that defines the final compound. This electrophilic aromatic substitution must be both regioselective and efficient.

Regioselective Iodination Techniques for Tyrosine Derivatives

The phenolic hydroxyl group of the tyrosine side chain is an ortho-, para-directing group. Since the para-position is already substituted, electrophilic attack occurs at the two ortho-positions (C-3 and C-5) of the phenyl ring. thermofisher.com This inherent reactivity simplifies the regioselective synthesis of the 3,5-diiodo derivative.

Several iodinating systems have been developed for this purpose. A widely used method employs molecular iodine (I₂) in the presence of an oxidizing agent. The choice of oxidant and solvent system is critical for achieving high yields. Common oxidizing agents include sodium iodate (B108269) (NaIO₃) or aqueous ammonia. beilstein-journals.org The reaction with I₂ and NaIO₃ is often carried out in glacial acetic acid. Another effective reagent is iodine monochloride (ICl), which provides a more electrophilic iodine source. The reaction mechanism is believed to involve the formation of hypoiodous acid (HOI) as the active iodinating species. nih.gov

In the context of synthesizing related compounds, protocols have been established where L-diiodotyrosine is first protected with the Boc group. nih.gov However, for the synthesis of this compound from its non-iodinated precursor, the direct iodination of N-Boc-D-tyrosine is the preferred route. This ensures the amino group is protected prior to the potentially harsh conditions of iodination.

Optimization of Diiodination Protocols

Achieving complete diiodination while avoiding the formation of mono-iodinated byproducts or over-iodination requires careful optimization of reaction parameters. The stoichiometry of the iodinating agent is a key variable; typically, a slight excess (e.g., 2.2 equivalents of I₂) is used to drive the reaction to completion.

Reaction time and temperature also play significant roles. For instance, protocols may involve stirring the reaction mixture at elevated temperatures, such as 60°C, for extended periods (12–16 hours) to ensure the formation of the di-iodo product. The progress of the reaction is often monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

The formation of the di-iodinated product is reported to be kinetically faster than the mono-iodinated species under certain conditions, which can be exploited to favor the desired product. mdpi.com Furthermore, quenching the reaction and controlling the pH during work-up are essential for isolating the product in high purity and preventing the formation of explosive side products like nitrogen triiodide, especially when using ammonia. beilstein-journals.org

| Reagent System | Typical Conditions | Advantages | Considerations | Reference |

|---|---|---|---|---|

| I₂ / NaIO₃ | Glacial Acetic Acid, 60°C, 12-16h | Good for achieving high regioselectivity for di-iodination. | Requires elevated temperature and long reaction times. | |

| Iodine Monochloride (ICl) | Acetic Acid/Water | Highly electrophilic, efficient iodination. | Reagent is corrosive and moisture-sensitive. | |

| I₂ / Aqueous Ammonia | Aqueous NH₃, controlled addition of I₂ | Effective method for iodination. | Potential formation of explosive NI₃ requires careful pH control during work-up. | beilstein-journals.org |

| N-Iodosuccinimide (NIS) / TfOH | Dichloromethane (B109758), room temperature | Mild conditions, used for regioselective mono-iodination but can be adapted. | Primarily used for mono-iodination; achieving di-iodination requires stoichiometric control. | mdpi.com |

| Chloramine-T / NaI | Phosphate Buffer, pH 7.0-7.4 | Mild, aqueous conditions; common in radioiodination. | Primarily for radiolabeling, but demonstrates mild oxidation principles. | mdpi.commdpi.com |

Role of the Boc Protecting Group in Directed Synthesis and Derivatization

The tert-butyloxycarbonyl (Boc) group is indispensable in the synthesis of this compound and its subsequent use in more complex molecules. Its primary function is to mask the nucleophilicity and basicity of the α-amino group, thereby preventing it from participating in unwanted side reactions during the electrophilic iodination of the aromatic ring. researchgate.net

Key roles of the Boc protecting group include:

Directing Reactivity: By protecting the amine, it ensures that the electrophilic iodination occurs exclusively at the activated phenyl ring.

Enhancing Solubility: The lipophilic nature of the Boc group increases the solubility of the amino acid derivative in common organic solvents used for synthesis, such as dichloromethane and dimethylformamide.

Enabling Orthogonal Strategies: The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents. organic-chemistry.org However, it is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) or hydrochloric acid in dioxane). organic-chemistry.orgeur.nl This acid lability makes it orthogonal to base-labile protecting groups like Fmoc (9-fluorenylmethoxycarbonyl), a critical feature in solid-phase peptide synthesis (SPPS). organic-chemistry.orgiris-biotech.de

Facilitating Derivatization: Once the di-iodinated core is synthesized, the Boc group can be selectively removed to free the amine for further reactions, such as peptide bond formation or alkylation, without disturbing the di-iodo-tyrosine structure. nih.gov

The versatility and reliability of the Boc group make it a cornerstone of modern synthetic strategies involving amino acids. chemimpex.compeptide.com

Enantiomeric Purity and Control in D-Tyrosine Derivative Synthesis

Maintaining the enantiomeric integrity of the chiral center is paramount throughout the synthesis of a D-amino acid derivative. wiley.com The principal strategy to ensure the final product, this compound, has the correct D-configuration is to start with enantiomerically pure D-tyrosine. thieme-connect.com

However, several steps in the synthetic sequence pose a risk of racemization. The activation of the carboxyl group or reactions involving the α-proton under basic conditions can lead to a loss of stereochemical purity. beilstein-journals.org For example, during the introduction of the Boc protecting group, using a strong base or elevated temperatures can increase the rate of racemization. Therefore, the use of mild bases and low temperatures is a standard precaution.

Verifying the enantiomeric purity of the final product is a critical quality control step. snmjournals.org The most common analytical technique for this purpose is chiral high-performance liquid chromatography (chiral HPLC). mdpi.com This method can separate the D- and L-enantiomers, allowing for precise quantification of the enantiomeric excess (e.e.) of the desired D-isomer. snmjournals.orgmdpi.com Strict adherence to optimized, mild reaction conditions and rigorous analytical verification are essential to produce this compound of high enantiomeric purity.

Synthesis of Diastereomeric and Structural Analogs of this compound

The synthetic framework for this compound provides a versatile platform for creating a variety of diastereomers and structural analogs, which are valuable tools for probing biological systems and developing new therapeutic agents.

Diastereomers: The most direct way to synthesize the L-diastereomer is to follow the same synthetic route starting with L-tyrosine instead of D-tyrosine. nih.govresearchgate.net More complex diastereomers can be generated by introducing additional chiral centers. For example, coupling this compound with another chiral amino acid would result in a dipeptide with distinct diastereomeric forms. Syntheses of complex dityrosine (B1219331) systems have been achieved through Suzuki coupling reactions involving protected 3,5-diiodotyrosine, demonstrating a pathway to complex diastereomeric structures. researchgate.net

Structural Analogs: A wide range of structural analogs can be accessed by modifying different parts of the molecule:

Halogen Substitution: Replacing iodine with other halogens, such as bromine, yields analogs like Boc-3,5-dibromo-D-tyrosine. The synthesis is analogous, typically using a brominating agent instead of an iodinating one. nih.gov

Ring Coupling Reactions: The iodine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions. Suzuki or Chan-Lam couplings can be used to react this compound with various boronic acids to form biaryl ether linkages, which are characteristic of thyroid hormone analogs. eur.nlresearchgate.net

Cyclization: Starting from 3,5-diiodo-D-tyrosine, cyclic analogs can be prepared. For instance, Pictet-Spengler reactions with formaldehyde (B43269) can yield tetrahydroisoquinoline (TIC) derivatives, which are rigidified tyrosine analogs. mdpi.com

Applications in Medicinal Chemistry and Drug Discovery Research

Integration of Boc-3,5-Diiodo-D-tyrosine into Peptide Synthesis Methodologies

The incorporation of iodinated tyrosine residues, such as this compound, into peptides can significantly influence their physicochemical properties and biological activity. This approach allows for the investigation of a specific tyrosine residue's importance for biological function and enables the creation of radiolabeled peptides for various research applications. acs.org

Solid-phase peptide synthesis (SPPS) is a widely used technique for creating peptides. The use of Boc-protected amino acids, including this compound, is a well-established strategy in SPPS. iris-biotech.de This method involves attaching an amino acid to a solid resin support and then sequentially adding more amino acids to build the peptide chain. iris-biotech.de The Boc group protects the amino group of the amino acid, preventing unwanted side reactions during the coupling process. chemimpex.comiris-biotech.de

The incorporation of 3,5-diiodotyrosine into peptides via SPPS has been successfully demonstrated in the synthesis of analogs of adrenocorticotropic hormone (ACTH). acs.org This strategy circumvents the issues associated with post-synthesis iodination, which can lead to a mixture of mono- and di-iodinated products and potentially alter the peptide's properties in unpredictable ways. acs.org By using Boc-3,5-diiodotyrosine directly in the synthesis, researchers can create peptides with a precisely placed iodinated residue. acs.org

Table 1: Key Aspects of SPPS with this compound

| Feature | Description | Reference |

| Protecting Group | Boc (tert-butyloxycarbonyl) group protects the N-terminus. | chemimpex.comiris-biotech.de |

| Resin Attachment | The C-terminus of the first amino acid is attached to a solid support. | iris-biotech.de |

| Deprotection | The Boc group is removed using an acid, such as trifluoroacetic acid (TFA). | acs.org |

| Coupling | The next Boc-protected amino acid is coupled to the deprotected N-terminus. | iris-biotech.de |

| Final Cleavage | The completed peptide is cleaved from the resin support. | acs.org |

While SPPS is more common for peptide synthesis, solution-phase synthesis remains a viable method. In this approach, the reactions occur in a solvent, and the products are isolated and purified after each step. This compound can also be utilized in solution-phase synthesis. For instance, N-Boc-3,5-diiodo-L-tyrosine methyl ester has been synthesized and used as a precursor in the creation of thyroid hormone analogs. nih.gov The synthesis involves protecting the amino group of 3,5-diiodo-L-tyrosine with a Boc group and then esterifying the carboxylic acid. nih.gov This protected derivative can then be used in subsequent coupling reactions in solution.

Solid-Phase Peptide Synthesis (SPPS) Incorporating Iodinated Tyrosine Residues

Development of Peptide-Based Therapeutic Agents utilizing this compound Scaffolds

The incorporation of this compound into peptide scaffolds can lead to the development of novel therapeutic agents with enhanced properties. The iodine atoms can increase the peptide's stability and bioactivity. chemimpex.com

One example is the synthesis of a pH-sensitive pore-forming peptide derivative called YALA, where a glutamate (B1630785) residue in the original GALA peptide was replaced with 3,5-diiodotyrosine. nih.gov This modification resulted in a peptide that remained alpha-helical regardless of pH and showed improved activity in cholesterol-containing membranes. nih.gov The enhanced activity in the critical pH range of 6 to 7 makes such peptides potentially useful for intracellular drug delivery in applications like gene therapy or anti-cancer treatments. nih.gov

Furthermore, the synthesis of [A19-3,5-Diiodotyrosine]insulin demonstrates the use of diiodotyrosine in modifying existing peptide hormones. researchgate.net Such modifications can be used to study structure-activity relationships and develop analogs with altered biological properties.

Rational Design of Novel Therapeutic Agents Modulating Biological Pathways

The unique structure of this compound allows for its use in the rational design of new therapeutic agents that can target specific diseases. chemimpex.com

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying a lead compound, researchers can identify the key chemical features responsible for its therapeutic effects. The synthesis of various analogs of naturally occurring compounds with different halogen substitutions is a common strategy in SAR studies. mdpi.com

For instance, in the development of neuroprotective agents, a series of 3-substituted indolin-2-ones were synthesized and evaluated. researchgate.net One of the lead compounds, GW5074, contains a 3',5'-dibromo-4'-hydroxyphenyl group. researchgate.net The synthesis and testing of analogs with different substitutions help in understanding the role of the halogen atoms and other functional groups in the compound's neuroprotective activity and toxicity. researchgate.net

Similarly, in the design of antifouling compounds, the substitution of bromine with other halogens like chlorine in bromotyramine derivatives led to a decrease in activity, indicating that the bromine atoms were crucial for the desired effect. mdpi.com These types of studies, which can be extended to iodinated tyrosine derivatives, are essential for optimizing the structure of a lead compound to enhance its efficacy and reduce side effects.

The natural product 3,5-diiodotyrosine has shown significant potential in oncology research. It has been identified as an inhibitor of APOBEC3B, a cytidine (B196190) deaminase that is overexpressed in various cancers and is associated with poor survival. nih.govnih.gov By inhibiting APOBEC3B, 3,5-diiodotyrosine can prevent the accumulation of somatic mutations, a key driver of cancer development. nih.govnih.govresearchgate.net

Table 2: Research Findings on 3,5-Diiodotyrosine in Oncology

| Finding | Details | Reference(s) |

| APOBEC3B Inhibition | 3,5-diiodotyrosine strongly binds to APOBEC3B and effectively inhibits its deaminase activity. | nih.govnih.govresearchgate.net |

| Cancer Prevention | In mouse models, it significantly reduced mutation clusters, prevented the progression of precancerous lesions, and prolonged survival in esophageal and colon cancer models. | nih.govnih.govresearchgate.net |

| Immune Modulation | It was found to increase the infiltration and function of T lymphocytes in the tumor microenvironment. | nih.govnih.govresearchgate.net |

| Synergistic Effects | When combined with PD-1/PD-L1 blockade, it elicited synergistic cancer prevention effects. | nih.govnih.govresearchgate.net |

| Research has shown that 3,5-diiodotyrosine can reduce tumor numbers and prolong the survival of mice in models of esophageal squamous cell carcinoma. nih.gov It also enhances the proliferation and function of CD8+ T cells, which are crucial for anti-tumor immunity, by stimulating tumor cells to secrete IL-15. researchgate.net |

Additionally, novel tyrosine derivatives containing iodine have been synthesized and tested for their anticancer properties. rsc.org Some of these compounds have been found to inhibit both the leukotriene and prostaglandin (B15479496) pathways, which are involved in inflammation and cancer progression. rsc.org The presence of iodine in the phenyl ring appeared to favor the inhibition of 5-LOX, an enzyme in the leukotriene pathway. rsc.org These findings highlight the potential of designing and synthesizing new anticancer agents based on the this compound scaffold.

Role in Bioconjugation Strategies for Targeted Delivery Systems

Site-Specific Functionalization and Ligand Conjugation

The precise control over the location of chemical modifications on a carrier molecule is paramount for creating effective targeted therapies. This compound facilitates site-specific functionalization due to its distinct chemical properties. The Boc (tert-butyloxycarbonyl) protecting group on the amino group allows for selective reactions at other parts of the molecule. chemimpex.com This enables chemists to strategically introduce other functional groups or linkers onto the tyrosine derivative before or after its incorporation into a larger molecular framework, such as a peptide. chemimpex.comchemimpex.com

The diiodo-substituted phenyl ring offers a unique site for further chemical manipulation. While the iodine atoms themselves can participate in certain coupling reactions, their primary role is often to activate the aromatic ring for other transformations or to serve as a platform for radiolabeling. chemimpex.comchemimpex.com The ability to perform site-specific modifications is crucial for attaching targeting ligands—molecules that recognize and bind to specific receptors on the surface of target cells. This targeted approach is a key strategy in fields like oncology to direct cytotoxic agents specifically to cancer cells. netascientific.com

The development of "click chemistry" and other efficient ligation reactions has further expanded the possibilities for using tyrosine derivatives in bioconjugation. nih.gov These reactions allow for the rapid and specific coupling of molecules under mild, aqueous conditions, which are compatible with sensitive biological molecules. nih.gov This enables the conjugation of a wide variety of ligands, from small molecules to large proteins like antibodies, to carriers containing this compound or similar building blocks.

Design of Advanced Drug Delivery Platforms

The unique properties of this compound also lend themselves to the design of more complex and advanced drug delivery platforms. Beyond simple ligand conjugation, this amino acid derivative can be incorporated into the very structure of these delivery systems, influencing their physical and chemical properties. chemimpex.com

For instance, the incorporation of this iodinated amino acid into peptide-based nanostructures or hydrogels can modulate their self-assembly, stability, and drug-release characteristics. The bulky and hydrophobic nature of the diiodophenyl group can drive the formation of specific supramolecular architectures. Researchers are exploring the use of such modified peptides to create nanoparticles and other nanoscale carriers for drug delivery.

Furthermore, the presence of iodine atoms opens up the possibility of creating "theranostic" platforms—systems that combine therapeutic and diagnostic capabilities. The iodine atoms can be replaced with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), allowing for non-invasive imaging techniques like single-photon emission computed tomography (SPECT) or positron emission tomography (PET) to track the delivery system in the body and monitor treatment response. chemimpex.comchemimpex.com This dual-functionality is highly desirable in personalized medicine.

The versatility of this compound is further highlighted by its use in creating diverse drug delivery vehicles. For example, it can be incorporated into polymer matrices to enhance their properties for controlled drug release. chemimpex.com The ability to tailor the molecular structure of the delivery system by including such functional building blocks is a critical area of research in overcoming the challenges of drug delivery, such as poor bioavailability and non-specific toxicity. tandfonline.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application Areas |

| This compound | 214630-08-7 | C₁₄H₁₇I₂NO₅ | 533.1 | Peptide synthesis, Radiopharmaceuticals, Drug delivery |

| Boc-3,5-diiodo-L-tyrosine methyl ester | 128781-80-6 | C₁₅H₁₉I₂NO₅ | 547.1 | Peptide synthesis, Radiolabeling, Bioconjugation |

| Boc-O-3-bromobenzyl-3,5-diiodo-L-tyrosine | 63570-43-4 | C₂₁H₂₂BrI₂NO₅ | 702.1 | Targeted cancer therapies, Radiopharmaceuticals, Bioconjugation |

| Boc-3,5-dibromo-D-Tyr-OH | 204692-75-1 | C₁₄H₁₇Br₂NO₅ | 439.1 | Peptide synthesis, Medicinal chemistry |

| N-Boc-3,5-Difluoro-L-tyrosine | 1213406-89-3 | C₁₄H₁₇F₂NO₅ | 317.29 | Building block for chemical synthesis |

| 3,5-Diiodo-L-tyrosine | 300-39-0 | C₉H₉I₂NO₃ | 432.98 | Intermediate in thyroid hormone synthesis |

Radiopharmaceutical Development and Molecular Imaging Research

Utilization of Boc-3,5-Diiodo-D-tyrosine as a Precursor for Radiolabeled Compounds

This compound serves as a specialized and valuable precursor in the synthesis of radiolabeled compounds for imaging applications. chemimpex.com The "Boc" (tert-butyloxycarbonyl) protecting group on the amine function offers stability and facilitates controlled reactions during the complex process of peptide synthesis and radiolabeling. chemimpex.comnih.gov The presence of two iodine atoms on the tyrosine ring provides a strategic site for the introduction of radioisotopes of iodine. chemimpex.com This di-iodinated structure is a key feature, making it a foundational building block for developing targeted therapies and diagnostic agents. chemimpex.comchemimpex.com

Researchers utilize this compound in the synthesis of peptide-based drugs and as a key intermediate in the creation of radiopharmaceuticals. chemimpex.comchemimpex.com Its structure is particularly amenable to the development of radiolabeled peptides, which are crucial for diagnostic imaging techniques. chemimpex.com For instance, commercial 3,5-diiodo-D/L-tyrosines have been used as starting materials in the preparation of more complex cyclic tyrosine analogs for imaging purposes. nih.govmdpi.com The D-configuration of the amino acid can also influence the biological behavior and metabolic stability of the resulting radiotracer, potentially leading to improved imaging characteristics compared to their L-isomer counterparts.

Strategies for Incorporating Radioisotopes for Diagnostic Imaging Applications

The incorporation of radioisotopes into molecules like this compound is a critical step in the development of imaging agents for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The choice of radioisotope and the labeling strategy are dictated by the desired imaging modality, the biological target, and the pharmacokinetic properties of the resulting radiotracer.

PET imaging offers high sensitivity and quantitative capabilities, making it a powerful tool in oncology and neuroscience. nih.gov The development of PET tracers from iodinated tyrosine derivatives often involves the introduction of positron-emitting radionuclides.

While direct labeling with positron-emitting iodine isotopes like Iodine-124 (¹²⁴I) is a primary application, the di-iodo-tyrosine scaffold can also be modified for labeling with other common PET isotopes, most notably Fluorine-18 (¹⁸F). mdpi.comnih.gov ¹⁸F is favored for its ideal nuclear and physical characteristics, including a high positron abundance and low positron energy, which result in high-resolution PET images. mdpi.com

Strategies to create ¹⁸F-labeled tyrosine analogs have evolved significantly. Initially a challenge, innovative radiofluorination processes using precursors like arylboronates, arylstannanes, or iodonium (B1229267) salts have been developed. mdpi.com For example, a common synthetic pathway to produce radiofluorinated cyclic tyrosine analogs involves the use of organotin intermediates derived from iodinated precursors. nih.govmdpi.com This approach allows for the efficient production of ¹⁸F-labeled compounds with high radiochemical purity and molar activity. mdpi.comresearchgate.net

Table 1: Key Positron-Emitting Radionuclides for PET Imaging

| Radionuclide | Half-life | Positron Energy (Max) | Key Features & Applications |

|---|---|---|---|

| Fluorine-18 (¹⁸F) | 109.8 min | 0.64 MeV | High-resolution imaging, widely used in clinical PET, suitable for molecules with moderate biological half-lives. mdpi.com |

| Carbon-11 (¹¹C) | 20.3 min | 0.96 MeV | Allows for labeling at various positions in a molecule without altering its structure, suitable for short biological processes. nih.govmdpi.com |

| Iodine-124 (¹²⁴I) | 4.17 days | - | Longer half-life suitable for tracking slow biological processes, like those involving antibodies. mdpi.commdpi.com |

| Copper-64 (⁶⁴Cu) | 12.7 hours | - | Versatile for both PET imaging and radiotherapy; its half-life is suitable for various molecular carriers. mdpi.comresearchgate.net |

| Gallium-68 (⁶⁸Ga) | 68 min | - | Obtained from a generator, making it readily available for clinical use in labeling peptides and other molecules. researchgate.net |

| Zirconium-89 (⁸⁹Zr) | 78.4 hours | 395 keV | Ideal for antibody-based imaging due to its long half-life, providing high-resolution images. mdpi.com |

This table provides a general overview and is not exhaustive.

SPECT is another widely used nuclear imaging technique. The development of SPECT agents from iodinated tyrosine structures typically involves labeling with gamma-emitting radioisotopes of iodine, such as Iodine-123 (¹²³I) or Iodine-125 (¹²⁵I). mdpi.com

Iodine-123 is well-suited for clinical SPECT imaging due to its favorable half-life (13.22 hours) and gamma emission energy. mdpi.com Iodine-125, with its longer half-life (59.41 days), is more suitable for preclinical in vitro experiments and SPECT imaging in small animal models. mdpi.com

The synthesis of radioiodinated compounds from precursors like this compound can be achieved through various methods. A common approach is electrophilic radioiododestannylation, where an organotin precursor is reacted with a radioiodide source in the presence of an oxidizing agent like chloramine-T. nih.govmdpi.com This method allows for the efficient preparation of radioiodinated tracers with good radiochemical yield and high purity. nih.govmdpi.comresearchgate.net Copper-mediated radioiodination has also been explored as a method to enhance labeling yield and molar activity. snmjournals.orgnih.gov

Table 2: Common Radioisotopes for SPECT Imaging

| Radionuclide | Half-life | Gamma Energy | Key Features & Applications |

|---|---|---|---|

| Iodine-123 (¹²³I) | 13.22 hours | 159 keV | Excellent for clinical SPECT due to its suitable half-life and energy. mdpi.com |

| Iodine-125 (¹²⁵I) | 59.41 days | 35 keV | Primarily used in preclinical research and for in vitro assays due to its long half-life and lower energy. mdpi.comamegroups.org |

| Technetium-99m (⁹⁹mTc) | 6.01 hours | 140 keV | The most widely used SPECT isotope due to its ideal energy, short half-life, and availability from a generator. mdpi.com |

| Iodine-131 (¹³¹I) | 8.03 days | 364 keV | Used for both imaging and targeted radionuclide therapy due to its beta and gamma emissions. mdpi.comsnmjournals.org |

This table provides a general overview and is not exhaustive.

Synthesis of Positron Emission Tomography (PET) Tracers

Research on Targeted Radiodiagnostic Agents derived from Iodinated Tyrosine Structures

A significant area of research focuses on developing targeted radiodiagnostic agents by incorporating iodinated tyrosine structures into larger molecules that selectively bind to specific biological targets, such as receptors or transporters that are overexpressed in diseased tissues. snmjournals.orgmdpi.com The goal is to create probes that accumulate at the site of disease, providing a high-contrast image against the surrounding healthy tissue. researchgate.net

One major target is the L-type amino acid transporter (LAT), which is often upregulated in tumor cells to support their increased metabolic demands. Radiolabeled tyrosine analogs can act as substrates for these transporters, allowing for the visualization of tumors. Research has shown that both SPECT and PET tracers based on tyrosine derivatives can successfully image tumors. mdpi.com

Furthermore, iodinated tyrosine derivatives have been incorporated into inhibitors of specific enzymes, such as tyrosine kinases, which are often dysregulated in cancer. mdpi.comsnmjournals.orgmdpi.com For instance, radioiodinated analogs of HER2-selective tyrosine kinase inhibitors have been developed for SPECT imaging of HER2-positive breast cancer. snmjournals.orgnih.gov The design of these agents often involves modifying the parent inhibitor to include an iodinatable group, such as a phenol (B47542) or an iodobenzamide moiety. snmjournals.org

In silico studies, such as molecular docking simulations, are also employed to predict the binding affinity of novel radiolabeled tyrosine conjugates to their target proteins, aiding in the rational design of more potent and selective imaging agents. researchgate.net

Methodologies for In Vivo Visualization of Biological Processes

The ultimate goal of developing radiolabeled compounds from precursors like this compound is their application in the in vivo visualization of biological processes using PET or SPECT. nih.gov These imaging modalities provide non-invasive, three-dimensional images of the distribution of the radiotracer in the body over time. mdpi.com

The process typically involves the intravenous administration of the radiotracer, followed by imaging at one or more time points. The resulting images can provide valuable information about:

Target Expression and Localization: Visualizing the location and density of specific receptors, enzymes, or transporters. mdpi.com

Metabolic Activity: Assessing the metabolic state of tissues, particularly the increased amino acid metabolism in tumors. researchgate.netsciengine.com

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the radiotracer, which can reflect the behavior of a related therapeutic drug. nih.gov

Disease Progression and Treatment Response: Monitoring changes in the biological target over the course of a disease or in response to therapy. mdpi.com

For example, in vivo SPECT imaging and biodistribution studies in animal models bearing tumors are crucial steps in the preclinical evaluation of new radiotracers. snmjournals.orgnih.gov These studies help to determine the tumor-to-background ratios and assess the uptake in non-target organs, providing insights into the potential clinical utility of the imaging agent. Autoradiography of tissue sections can also provide high-resolution images of the tracer's distribution at a microscopic level. sciengine.com

Biochemical and Biophysical Investigations of Boc 3,5 Diiodo D Tyrosine and Its Derivatives

Studies on Thyroid Hormone Analogs and their Biochemical Interactions

Iodinated tyrosine derivatives are fundamental to the synthesis of thyroid hormones (THs) like thyroxine (T4) and 3,5,3'-triiodothyronine (T3). numberanalytics.comacs.org Consequently, synthetic analogs such as those derived from Boc-3,5-diiodo-D-tyrosine are instrumental in research aimed at understanding thyroid physiology and pathophysiology. chemimpex.comchemimpex.com These studies help to dissect the intricate relationships between hormone structure and biological function. oncohemakey.com

Elucidation of Thyroid Hormone Receptor Binding Mechanisms

The biological effects of thyroid hormones are primarily mediated by their binding to nuclear thyroid hormone receptors (TRs), specifically the isoforms TRα and TRβ. oncohemakey.comnih.gov These receptors are ligand-dependent transcription factors that regulate the expression of target genes. nih.gov The binding of a ligand to the TR's ligand-binding domain (LBD) induces a conformational change, which is a prerequisite for modulating gene expression. oup.comresearchgate.net

Research using synthetic analogs has been crucial in defining the structural requirements for TR binding and activation. oncohemakey.com The interaction is highly specific, and even small changes to the ligand's structure can significantly alter its binding affinity and activity. Studies have shown that the di-iodinated tyrosyl ring, a core feature of this compound, plays a significant role. Nuclear magnetic resonance spectroscopy studies have suggested that the tyrosyl ring of thyroid hormones can function as an electron acceptor in molecular stacking complexes, and that this interaction contributes significantly to the structural specificity of TR binding. nih.gov This binding is highly stereospecific, with a marked preference for the natural L-isomers over D-isomers like D-T3. nih.gov

The development of TR antagonists is often guided by an "extension hypothesis." oup.comresearchgate.net This principle involves designing a molecule that resembles a TR agonist but includes an additional chemical group (an extension) that physically prevents the receptor from adopting its active conformation, thereby blocking coactivator protein recruitment. oup.com Synthetic strategies often employ di-halogenated tyrosine methyl esters, such as N-Boc-3,5-diiodo-L-tyrosine methyl ester, as starting materials to build these complex analogs. nih.gov

Table 1: Research Findings on Thyroid Hormone Receptor (TR) Interactions

| Research Focus | Key Finding | Implication | Reference(s) |

|---|---|---|---|

| Ligand Binding | The tyrosyl ring of TH analogs participates in stacking interactions within the TR ligand-binding domain. | This interaction is a key determinant of binding specificity and affinity. | nih.gov |

| Receptor Activation | Ligand binding induces a critical conformational change in the TR, particularly in helix 12, which is necessary for coactivator recruitment. | Ligands that bind but prevent this conformational change can act as antagonists. | oup.comresearchgate.net |

| Analog Specificity | TRs show preferential binding to specific analogs; for instance, TRIAC is more effective than T3 at dissociating corepressors from certain TRβ mutants. | This provides a basis for developing isoform-selective drugs for conditions like resistance to thyroid hormone syndrome. | nih.gov |

| Antagonist Design | Synthetic analogs with extensions at the 5' aryl position can function as TR antagonists by disrupting the formation of the coactivator binding surface. | Demonstrates a rational approach to designing drugs that can block thyroid hormone action. | oup.comresearchgate.net |

Research into Endocrine System Modulation by Iodinated Tyrosine Derivatives

The enzyme iodotyrosine deiodinase (IYD) plays a crucial role in iodide conservation by removing iodine from mono- and diiodotyrosine (MIT and DIT), which are byproducts of thyroid hormone synthesis. rsc.org The widespread presence of IYD across various phyla suggests a fundamental physiological role for iodotyrosines and their turnover. rsc.org Some studies propose that iodotyrosines could be evolutionary precursors to thyroid hormones, acting as primitive signaling molecules. rsc.org

Synthetic thyroid hormone analogs can modulate the endocrine system by interacting with various components of this regulatory network. For example, analogs with selective affinity for TRβ over TRα have been investigated for treating resistance to thyroid hormone (RTH), a condition where mutant TRβ receptors cause impaired feedback inhibition. oncohemakey.com The analog TRIAC was found to be effective in some RTH cases because its selective activation of TRβ helped alleviate symptoms without causing adverse cardiac effects associated with TRα activation. oncohemakey.com

Impact on Cellular Metabolism and Energy Regulation

Thyroid hormones are master regulators of metabolism, influencing energy balance by controlling both energy storage and expenditure. nih.gov They stimulate numerous metabolic pathways, including lipogenesis, lipolysis, and gluconeogenesis. nih.gov When thyroid hormone levels are elevated, the net effect is typically fat loss and increased energy expenditure. nih.gov

The metabolic actions of thyroid hormones are exerted in various tissues, including the brain, adipose tissue (white and brown), skeletal muscle, liver, and pancreas. nih.gov A key mechanism for this regulation is the local activation of T4 to T3 by the type 2 deiodinase (D2) enzyme, which is expressed in metabolically active tissues like brown adipose tissue (BAT). nih.gov In BAT, this local T3 production is essential for adaptive thermogenesis, the process of generating heat to maintain body temperature. nih.gov

Studies using thyroid hormone analogs help to unravel the tissue-specific and isoform-specific metabolic effects. For example, 3,5-diiodothyronine (B1216456) (3,5-T2), a metabolite of thyroid hormone, has been shown to have biological activities, although its binding affinity for TRs is substantially lower than that of T3. nih.gov Research on such metabolites and synthetic analogs helps to clarify their potential roles in regulating metabolic processes like resting energy expenditure and lipid metabolism. nih.govnih.gov

Research on Protein Labeling for Tracking and Interaction Studies

The unique properties of this compound make it a valuable reagent in protein science, particularly for labeling proteins to study their function, location, and interactions. chemimpex.com The presence of iodine atoms allows for radioiodination, while the amino acid structure allows it to be incorporated into peptides or attached to existing proteins. chemimpex.comnih.gov

Methods for Covalent Attachment to Proteins

Covalent attachment of probes to proteins is a fundamental technique in biochemistry. Derivatives of Boc-3,5-diiodo-tyrosine are well-suited for this purpose. A common strategy involves activating the carboxylic acid group of the amino acid to create a reactive species that can form a stable amide bond with primary amines (e.g., the epsilon-amino group of lysine (B10760008) residues) on a protein's surface.

One of the most widely used activated forms is the N-hydroxysuccinimide (NHS) ester. chemimpex.com Boc-3,5-diiodo-L-tyrosine N-hydroxysuccinimide ester is a commercially available reagent that reacts efficiently with proteins in aqueous solutions under mild pH conditions to form a stable covalent linkage. chemimpex.com The Boc protecting group can be retained to add a bulky, hydrophobic moiety or removed under acidic conditions after conjugation if desired.

Furthermore, the iodine atoms on the tyrosine ring provide a site for radioiodination with isotopes like ¹²⁵I or ¹³¹I. nih.gov This allows for the creation of highly sensitive probes for tracking proteins in biological systems or for use in quantitative binding assays. chemimpex.comnih.gov Procedures have been developed for stoichiometric iodination, ensuring the production of chemically homogeneous labeled peptides, which is crucial for obtaining unambiguous results in biological assays. nih.gov

Analysis of Protein-Ligand Interactions with Labeled Probes

Once a protein is labeled with a diiodotyrosine-based probe, it can be used in a variety of applications to study molecular interactions. If the label is a radioisotope, the labeled protein can be used as a tracer in radioligand binding assays to quantify its interaction with a receptor or other binding partner. The high specific activity achievable with radioiodination allows for sensitive detection of binding events. nih.gov

Labeled peptides or proteins can also serve as probes in biophysical techniques designed to measure interactions. For instance, a peptide labeled with diiodotyrosine could be used in isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) experiments to determine the binding affinity and thermodynamics of its interaction with a target protein.

Moreover, these labeled molecules are essential for bioconjugation, where they are attached to larger entities like antibodies to create targeted therapeutic or diagnostic agents. chemimpex.comchemimpex.com For example, conjugating a diiodotyrosine-containing peptide to an antibody can facilitate the development of targeted drug delivery systems, potentially improving the specificity and efficacy of treatments in fields like oncology. chemimpex.com

Table 2: Applications of Diiodotyrosine in Protein Labeling and Interaction Studies

| Application | Method | Purpose | Reference(s) |

|---|---|---|---|

| Peptide Synthesis | Incorporation as a building block. | To create peptides with enhanced stability or specific biological activity for drug development. | chemimpex.com |

| Protein Conjugation | Reaction of NHS-ester derivatives with protein amine groups. | To create bioconjugates for targeted drug delivery or diagnostic imaging. | chemimpex.comchemimpex.com |

| Radiolabeling | Iodination with ¹²⁵I or ¹³¹I. | To produce high-sensitivity probes for tracking biological processes and for use in radioligand binding assays. | chemimpex.comchemimpex.comnih.gov |

| Interaction Analysis | Use of labeled probes in binding assays (e.g., HPLC, T-cell assays). | To overcome ambiguities of trace-labeling and accurately quantify biological activity and binding interactions. | nih.gov |

Investigation of Weak Non-Covalent Interactions involving Iodinated Aromatic Rings

The presence of iodine atoms on the aromatic ring of this compound significantly influences its molecular interactions. These interactions, while non-covalent and individually weak, collectively play a crucial role in molecular recognition, complex stability, and biological function. The large, polarizable nature of the iodine atom introduces specific types of interactions, most notably halogen bonding, which are not as prevalent with other halogens like fluorine or chlorine.

Halogen Bonding in Molecular Recognition and Complex Stabilization

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. researchgate.net This occurs due to the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the carbon-halogen bond. nih.gov This σ-hole can then interact favorably with electron-rich atoms like oxygen, nitrogen, or sulfur. researchgate.netnih.gov

In the context of this compound and its derivatives, the iodine atoms are capable of forming strong halogen bonds. nih.gov Theoretical calculations have shown that the 3- and 5-iodine atoms in similar structures have a significant positive charge, making them prone to forming strong halogen bonds with electron donors. nih.gov The strength of these interactions generally increases with the size and polarizability of the halogen atom, following the trend I > Br > Cl > F. researchgate.net

Research has demonstrated the importance of halogen bonding in various biological and chemical systems. For instance, in the context of thyroid hormone deiodination, a halogen bond between the iodine of the thyroxine (T4) molecule and a selenium atom in the active site of the deiodinase enzyme is proposed to be a crucial step in the catalytic mechanism. nih.govmdpi.com This interaction facilitates the abstraction of the iodine atom. nih.gov Similarly, halogen bonds between the iodotyrosyl ring of T4 and the carboxylate group of an aspartate residue have been observed in protein-ligand complexes, contributing to the binding affinity and specificity. nih.gov

The ability of iodinated compounds to form these directional and specific interactions makes them valuable tools in rational drug design and crystal engineering. mdpi.com By strategically placing iodine atoms in a molecule, researchers can introduce specific non-covalent interactions to enhance binding to a target protein or to control the self-assembly of molecules in the solid state.

Metal Complexation Studies with 3,5-Diiodo-D-tyrosinate

The deprotonated form of 3,5-diiodo-D-tyrosine, 3,5-diiodo-D-tyrosinate, can act as a ligand, coordinating with various metal ions to form stable complexes. The amino acid moiety provides two primary coordination sites: the amino group and the carboxylate group. The phenolic hydroxyl group can also participate in coordination upon deprotonation.

Studies on the l-enantiomer, 3,5-diiodo-L-tyrosinate, have provided significant insights into the coordination chemistry of this ligand. Ternary copper(II) complexes involving 3,5-diiodo-L-tyrosinate and an aromatic diamine have been extensively investigated. acs.orgacs.org These studies revealed that the presence of the iodo groups contributes to the stability of the complexes. acs.org Potentiometric titrations and spectroscopic methods have been used to determine the stability constants of these complexes. acs.orgacs.org

The formation of metal complexes with diiodotyrosine is not limited to copper. Processes for producing 3,5-diiodothyronines have utilized metal complexes of diiodotyrosine with other divalent cations like nickel and cobalt. google.com The use of a copper(II) complex has been noted as particularly advantageous in some synthetic procedures. google.com

| Metal Ion | Ligand(s) | Key Findings | Reference(s) |

| Copper(II) | 3,5-Diiodo-L-tyrosinate, Aromatic Diamines (e.g., bipyridine, phenanthroline) | Formation of stable ternary complexes. Evidence of intramolecular stacking interactions contributing to stability. The iodo groups enhance complex stabilization. | acs.org, acs.org |

| Copper(II) | 3,5-Diiodo-L-tyrosine | Used in the synthesis of 3,5-diiodothyronines. | google.com |

| Nickel(II) | 3,5-Diiodo-L-tyrosine | Utilized in the synthesis of 3,5-diiodothyronines. | |

| Cobalt(II) | 3,5-Diiodo-L-tyrosine | Mentioned as a potential complex-forming metal for the synthesis of 3,5-diiodothyronines. | google.com |

Role in Understanding Oxidative Modifications of Proteins in Biological Systems (by analogy)

While direct studies on the role of this compound in protein oxidative modification may be limited, the behavior of its parent compound, 3,5-diiodotyrosine (DIT), provides valuable analogies. DIT is a key intermediate in the biosynthesis of thyroid hormones within the thyroglobulin protein. iucr.orgnih.gov The processes involved in its formation and subsequent reactions are intrinsically linked to oxidative events.

The iodination of tyrosine residues to form monoiodotyrosine (MIT) and DIT is catalyzed by thyroid peroxidase (TPO), which utilizes hydrogen peroxide to oxidize iodide. nih.gov This enzymatic process is a form of targeted protein modification. The subsequent coupling of two DIT residues to form thyroxine (T4) is also an oxidative reaction. iucr.org Understanding the specifics of these reactions, such as the role of nearby acidic amino acid residues in facilitating the process, provides insights into how protein environments can direct and catalyze specific oxidative modifications. humantechnopole.it

In broader biological contexts, oxidative stress can lead to non-enzymatic modifications of proteins. Tyrosine residues are susceptible to nitration, forming 3-nitrotyrosine, a marker of oxidative damage. mdpi.com While not a direct study of DIT, the investigation of tyrosine modifications under oxidative stress is a crucial area of research in understanding the pathology of various diseases. mdpi.com

Furthermore, pulse radiolysis studies on 3,5-diiodotyrosine in an aqueous medium have been conducted to characterize the transient species produced upon oxidation. acs.org Such fundamental studies are essential for elucidating the mechanisms of oxidative damage to iodinated amino acids and, by extension, to proteins containing them.

Free diiodotyrosine has also been shown to influence the enzymatic activity of thyroid peroxidase. nih.gov It can act as a competitive inhibitor of thyroglobulin iodination and iodide peroxidation. nih.gov Interestingly, at very low concentrations, it can have a stimulatory effect on thyroid hormone synthesis, suggesting a regulatory role. nih.govresearchgate.net These findings highlight the complex interplay between free amino acids and enzymatic protein modification processes.

Advanced Analytical Methodologies in Research on Boc 3,5 Diiodo D Tyrosine

Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic and spectrometric methods provide foundational information regarding the molecular structure and integrity of Boc-3,5-Diiodo-D-tyrosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to provide a detailed map of the molecule's atomic framework. core.ac.ukacs.org

In ¹H NMR spectroscopy of the related L-enantiomer, N-Boc-3,5-diiodo-L-tyrosine methyl ester, specific proton signals confirm the compound's structure. nih.gov The protons of the tert-butyloxycarbonyl (Boc) protecting group typically appear as a singlet around 1.45 ppm. nih.govnih.gov The methylene (B1212753) protons (β-protons) adjacent to the chiral center show complex splitting patterns, while the α-proton appears as a multiplet. nih.govnih.gov The aromatic protons on the di-iodinated phenyl ring are observed as a singlet further downfield, a characteristic feature resulting from the symmetrical substitution. nih.govnih.gov Two-dimensional NMR techniques like COSY, HSQC, and HMBC can further confirm the connectivity between protons and carbons. researchgate.netnd.edu

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the Boc group and the carboxylic acid will have distinct chemical shifts, as will the carbons of the aromatic ring, which are significantly influenced by the iodine substituents. chemicalbook.com

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Reference |

|---|---|---|---|

| Boc group (-C(CH₃)₃) | ~1.45 | singlet | nih.govnih.gov |

| β-protons (-CH₂) | ~2.91-3.00 | doublet of doublets | nih.gov |

| α-proton (-CH) | ~4.49 | doublet of doublets | nih.gov |

| Aromatic protons (-ArH) | ~7.44 | singlet | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. nih.govuni-muenchen.de Techniques like electrospray ionization (ESI) are commonly used. nih.govnih.gov For instance, the [M+Na]⁺ adduct for a related compound, N-Boc-3,5-diiodo-L-tyrosine methyl ester, has been precisely measured to confirm its elemental composition. nih.gov

Beyond molecular confirmation, HRMS is a powerful tool for impurity profiling. researchgate.netmdpi.com In the synthesis of iodinated tyrosine derivatives, potential impurities can include under- or over-iodinated species, de-protected analogs, or residual starting materials. The high resolution and mass accuracy of HRMS allow for the detection and tentative identification of these low-level impurities, which is crucial for ensuring the quality of the compound for its intended research applications. researchgate.netthermofisher.com The development of UHPLC-HRMS methods has enabled rapid and comprehensive analysis of impurities in related thyroid hormone compounds. researchgate.net

| Attribute | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₇I₂NO₅ | chemimpex.comscbt.com |

| Molecular Weight | 533.1 g/mol | scbt.com |

| CAS Number | 214630-08-7 | chemimpex.comscbt.com |

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy in Interaction Studies

UV-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the molecule, particularly those associated with the iodinated aromatic ring. The absorption maxima can be influenced by the solvent and the molecule's electronic environment. rsc.org

Circular Dichroism (CD) spectroscopy is especially valuable for studying the stereochemistry and interactions of chiral molecules like this compound. As a chiral molecule, it will exhibit a characteristic CD spectrum. More importantly, CD spectroscopy can be used to monitor conformational changes upon interaction with other molecules, such as proteins or receptors. nih.govmdpi.com For example, studies on the interaction of the related 3,5-diiodo-L-tyrosine (DIT) with bovine serum albumin (BSA) showed an induced Cotton effect, indicating a specific binding interaction. nih.gov Similar studies could be applied to this compound to probe its binding characteristics. acs.orgacs.orgwiley.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both analyzing the purity of this compound and for its isolation.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound, with purities often reported to be ≥98% or ≥99%. chemimpex.comchemimpex.comchemimpex.com Reversed-phase HPLC, using a C18 column with a mobile phase typically consisting of acetonitrile (B52724) and water, is commonly employed for analytical purposes. nih.gov The retention time of the compound is a key identifier under specific chromatographic conditions.

Preparative HPLC is used for the purification and isolation of the compound on a larger scale. eur.nl This technique allows for the separation of the desired product from impurities and reaction byproducts, yielding a high-purity final compound. eur.nlnih.gov

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound is a chiral compound, determining its enantiomeric purity is crucial. rsc.org This is achieved using chiral chromatography, a specialized form of HPLC that employs a chiral stationary phase (CSP). iris-biotech.decat-online.comsci-hub.sersc.org These CSPs, such as those based on teicoplanin (e.g., CHIROBIOTIC T), can differentiate between the D- and L-enantiomers, allowing for their separation and quantification. This analysis ensures that the compound consists predominantly of the desired D-enantiomer, which is critical for its specific applications in stereoselective synthesis and biological studies. mdpi.comwiley.comresearchgate.net The enantiomeric excess (e.e.) is a measure of this purity. mdpi.com

X-ray Crystallography for Solid-State Structural Analysis of this compound Complexes

X-ray crystallography is an indispensable technique for determining the precise three-dimensional atomic structure of crystalline solids. In the context of iodinated tyrosine derivatives, this methodology provides critical insights into molecular geometry, conformation, and intermolecular interactions, which are fundamental to understanding their biological function and chemical reactivity. While crystallographic data specifically for this compound complexes are not widely available in public literature, extensive studies on closely related compounds, such as ternary copper(II) complexes of 3,5-diiodo-L-tyrosinate (I₂tyr), offer significant understanding of the structural behavior of this class of molecules. acs.orgacs.org

Research into the structures of ternary copper(II) complexes involving 3,5-diiodo-L-tyrosinate was undertaken to investigate weak interactions, such as aromatic ring stacking, and the role of the iodo groups in complex stabilization. acs.orgacs.org Two such complexes, [Cu(bpy)(I₂tyrO⁻)(H₂O)]·2H₂O (1) and [Cu(bpy)(I₂tyrOH)(NO₃)]·CH₃OH (2), were synthesized and analyzed by single-crystal X-ray diffraction. acs.org

In both complexes, the central copper(II) ion exhibits a distorted five-coordinate square-pyramidal geometry. acs.org The equatorial plane is occupied by the two nitrogen atoms from the bipyridine (bpy) ligand and the nitrogen and oxygen atoms from the amino acid. acs.org The fifth, apical position is occupied by a water molecule in complex 1 and a nitrate (B79036) ion in complex 2. acs.org This structural analysis provides a foundational model for how this compound might coordinate with metal ions, with the understanding that the N-Boc protecting group would alter the coordination possibilities at the amino terminus.

The crystallographic data for these related complexes are summarized below.

Table 1: Crystallographic Data for Ternary Copper(II) Complexes of 3,5-Diiodo-L-tyrosinate

| Parameter | [Cu(bpy)(I₂tyrO⁻)(H₂O)]·2H₂O (1) | [Cu(bpy)(I₂tyrOH)(NO₃)]·CH₃OH (2) |

|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | 9.2339(4) | 11.2240(8) |

| b (Å) | 16.9230(8) | 11.715(1) |

| c (Å) | 14.8584(5) | 17.966(2) |

| Molecules per Unit Cell (Z) | 4 | 4 |

Data sourced from Inorganic Chemistry. acs.org

These solid-state analyses confirmed the presence of intramolecular stacking interactions between the aromatic rings of the diiodotyrosinate and the bipyridine ligands. acs.org Such detailed structural information is crucial for designing molecules with specific spatial arrangements and for understanding the non-covalent forces that govern their assembly in a biological milieu.

Application of Isotopic Labeling (e.g., ¹³C, ¹⁵N) in Metabolic Pathway Elucidation Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. silantes.com By replacing atoms (such as ¹²C or ¹⁴N) with their heavier, stable isotopes (¹³C or ¹⁵N), researchers can follow the transformation and incorporation of a labeled molecule through various metabolic pathways using techniques like mass spectrometry and NMR spectroscopy. silantes.comfrontiersin.org This approach, known as metabolic flux analysis, allows for the quantitative measurement of reaction rates within a metabolic network. creative-proteomics.comnih.gov

While specific studies employing ¹³C or ¹⁵N-labeled this compound are not prominent in the literature, research using radiolabeled diiodotyrosine provides a clear example of how these methods are applied to elucidate metabolic pathways. A study investigating the effects of free diiodotyrosine on thyroid hormone synthesis utilized ¹⁴C-labelled diiodotyrosine to track its metabolic products. nih.gov

The key findings from this isotopic labeling study were:

Deiodination Pathway: The use of ¹⁴C-diiodotyrosine revealed the presence of ¹⁴C-labeled non-iodinated products, confirming that deiodination occurs as a degradation pathway for diiodotyrosine. nih.gov

No Intermediary Steps: The experiment showed no evidence of monoiodo[¹⁴C]tyrosine or [¹⁴C]tyrosine, indicating that the exchange reaction between free diiodotyrosine and iodide is direct and does not proceed through a deiodination-reiodination sequence. nih.gov

Competitive Inhibition: Free diiodotyrosine was found to competitively inhibit the iodination of thyroglobulin, suggesting it interacts with the substrate site(s) of the thyroid peroxidase enzyme. nih.gov

These findings, enabled by isotopic labeling, were crucial in supporting a two-site model for the thyroid peroxidase enzyme and in understanding how free diiodotyrosine can act as a regulatory ligand in thyroid hormone synthesis. nih.gov

Table 2: Research Findings from Isotopic Labeling of Diiodotyrosine

| Research Question | Isotopic Tracer | Key Finding | Implication |

|---|---|---|---|

| Metabolic Fate | ¹⁴C-diiodotyrosine | Observation of ¹⁴C-labeled non-iodinated products. nih.gov | Confirms deiodination as a metabolic degradation pathway. nih.gov |

| Reaction Mechanism | ¹⁴C-diiodotyrosine | Absence of monoiodo[¹⁴C]tyrosine or [¹⁴C]tyrosine as intermediates. nih.gov | The exchange with free iodide is a direct reaction. nih.gov |

| Enzyme Interaction | (Unlabeled) | Competitive inhibition of thyroglobulin iodination by free diiodotyrosine. nih.gov | Diiodotyrosine interacts with the substrate sites of thyroid peroxidase. nih.gov |

The principles demonstrated in this study are directly applicable to research on this compound. By synthesizing ¹³C or ¹⁵N labeled versions of the compound, scientists could precisely track its absorption, distribution, metabolism, and excretion (ADME) profile, identify its metabolic products, and quantify its influence on specific metabolic networks, such as those involved in thyroid function or neurotransmitter synthesis. nih.gov

Future Directions and Emerging Research Avenues

Expanding the Synthetic Utility of Boc-3,5-Diiodo-D-tyrosine in Complex Molecule Assembly

The this compound moiety is a key building block in the synthesis of more complex molecules. The Boc protecting group allows for selective chemical reactions, making it a versatile intermediate in organic synthesis. chemimpex.com This is particularly valuable in peptide synthesis, where the compound can be incorporated to create peptide-based drugs. chemimpex.com

Future research is likely to focus on leveraging the reactivity of the di-iodinated ring. For instance, palladium-catalyzed cross-coupling reactions, such as the Heck coupling, have been used with protected diiodo-L-tyrosine to create fluorescent unnatural amino acids. rsc.org Similar strategies can be applied to the D-enantiomer to generate novel molecular architectures with tailored properties.

One area of exploration involves the use of this compound in the synthesis of macrocyclic compounds and other topologically complex molecules. The di-iodo substitution provides two points for intramolecular or intermolecular reactions, enabling the construction of intricate three-dimensional structures. A modified Pictet-Spengler procedure has been used with 3,5-diiodo-D/L-tyrosines to create tetrahydroisoquinoline derivatives, showcasing the potential for creating diverse heterocyclic scaffolds. mdpi.com

Discovery of Novel Biological Applications beyond Current Paradigms

Currently, iodinated tyrosine derivatives are recognized for their role in thyroid hormone research and as precursors for radiolabeled compounds in medical imaging. chemimpex.comchemimpex.com However, the biological activities of this compound and its derivatives are not limited to these areas. Halogenation of tyrosine has been shown to affect key molecular properties such as the acidity of the phenolic side-chain and hydrophobicity, which can in turn influence protein structure and function. nih.gov

Emerging research suggests the potential for novel therapeutic applications. For instance, iodinated tyramine (B21549) derivatives have shown anti-parasitic activity against Plasmodium falciparum, Leishmania panamensis, and Trypanosoma cruzi. scielo.br This opens the door to exploring the potential of this compound derivatives as novel anti-infective agents.

Furthermore, the structural similarity of di-iodotyrosine to other biologically active molecules suggests its potential as a scaffold for drug discovery. Diketopiperazines derived from iodinated tyrosine have been investigated for their anti-cancer properties. researchgate.net Future studies could focus on synthesizing and screening libraries of compounds derived from this compound to identify new lead compounds for various diseases.

Computational Modeling and In Silico Approaches for Rational Design and Mechanism Prediction

Computational modeling and in silico approaches are becoming increasingly important in predicting the properties and interactions of molecules. These methods can be applied to this compound to guide the rational design of new derivatives with specific biological activities.

For example, molecular dynamics simulations can be used to understand how the incorporation of this unnatural amino acid affects the conformation and dynamics of peptides and proteins. uef.fi This knowledge is crucial for designing peptides with enhanced stability or specific binding affinities. Homology modeling and docking studies can predict the binding of this compound-containing ligands to target proteins, aiding in the development of targeted therapies. uef.fi

Computational methods can also be used to predict the electronic properties of derivatives, which is important for applications in materials science. By calculating properties such as molecular volume and charge distribution, researchers can screen potential candidates for specific applications before undertaking lengthy and costly synthetic work. nih.gov

Integration with Advanced Materials Science for Biomedical Applications (e.g., Polymer Matrices for Drug Delivery)

The unique properties of this compound make it an attractive candidate for integration into advanced materials for biomedical applications. chemimpex.com One promising area is the development of polymer matrices for controlled drug delivery. chemimpex.com

The incorporation of this compound into polymers can modify their physical and chemical properties. The bulky and hydrophobic nature of the di-iodinated aromatic ring can influence the degradation rate of biodegradable polymers, allowing for the controlled release of encapsulated drugs. tandfonline.com The development of novel drug delivery systems is a significant area of research aimed at improving the efficacy and reducing the toxicity of therapeutic agents. tandfonline.com

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Boc-3,5-Diiodo-D-tyrosine with high enantiomeric purity?

- Methodological Answer : Synthesis involves iodination of D-tyrosine using iodine monochloride in acetic acid, followed by Boc protection via di-tert-butyl dicarbonate in anhydrous THF. Chiral purity is maintained by employing enantiomerically pure starting materials (D-tyrosine) and monitoring reaction progress with chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol mobile phase) . Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) removes diastereomeric impurities. Confirm final purity (>98%) using [α]D²⁵ measurements and ¹H-NMR coupling constants .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C-NMR (DMSO-d₆) identifies Boc-group protons (1.4 ppm, singlet) and aromatic protons (7.2–7.4 ppm). ¹²⁷I-NMR can confirm iodine substitution .

- LC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) paired with ESI-MS detects molecular ions ([M+H]⁺ at m/z 534.1) and hydrolytic byproducts .

- Elemental Analysis : Verify C, H, N, I content (±0.3% theoretical) to confirm stoichiometry .

Q. How do storage conditions affect this compound stability?

- Methodological Answer : Store at +4°C in amber vials under argon to prevent photodegradation and hydrolysis. Long-term stability (>12 months) requires desiccation (silica gel) and avoidance of humidity. Monitor degradation via HPLC every 3 months; >5% decomposition necessitates repurification .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹²⁵I) of this compound be optimized for metabolic studies?

- Methodological Answer : Incorporate ¹²⁵I via electrophilic substitution using Na¹²⁵I and chloramine-T. Purify radiolabeled product using size-exclusion chromatography (Sephadex LH-20) to remove unincorporated iodine. Validate specific activity (>5 Ci/mmol) via gamma counting and confirm structural integrity with radio-TLC .

Q. What computational strategies predict this compound interactions with thyroid hormone receptors?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the receptor’s crystal structure (PDB ID: 1XZX). Parameterize iodine atoms with AMBER force fields to account for halogen bonding. Validate binding affinities via MD simulations (NAMD, 100 ns) and compare with experimental SPR data .

Q. How to resolve discrepancies in solubility data across solvent systems?

- Methodological Answer : Standardize solubility assays by equilibrating saturated solutions (24 hr, 25°C) under inert atmosphere. Quantify via UV-Vis (λmax = 280 nm) and cross-validate with gravimetric analysis. Discrepancies in polar aprotic solvents (e.g., DMSO vs. DMF) arise from solvent dipole interactions, requiring Hansen solubility parameter modeling .

Q. What LC-MS/MS parameters improve trace impurity detection (<0.1%) in this compound?